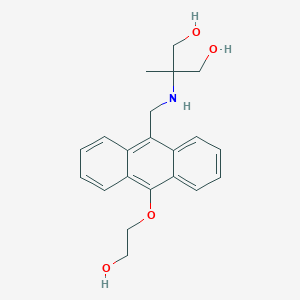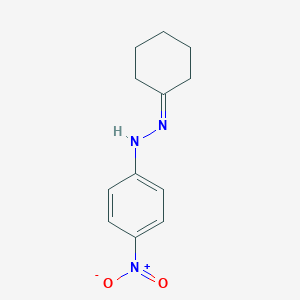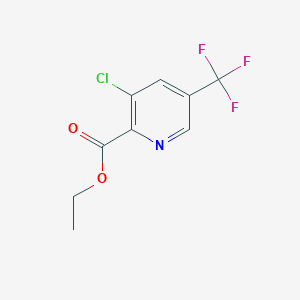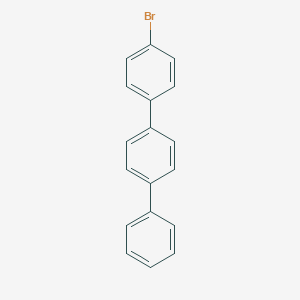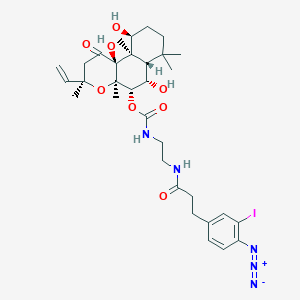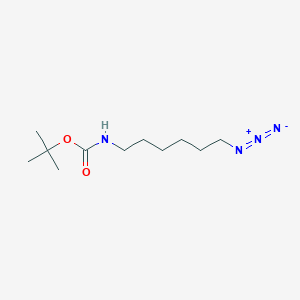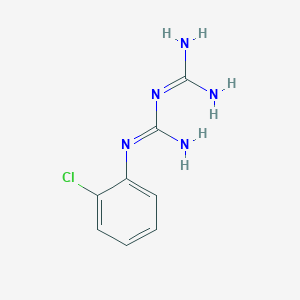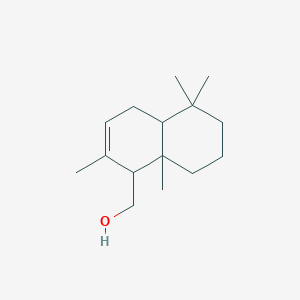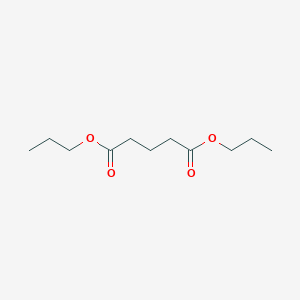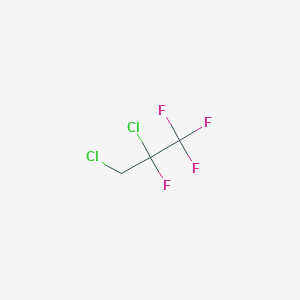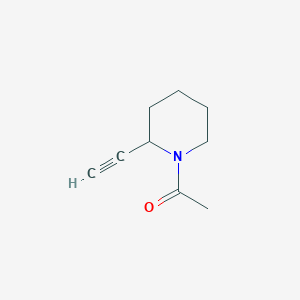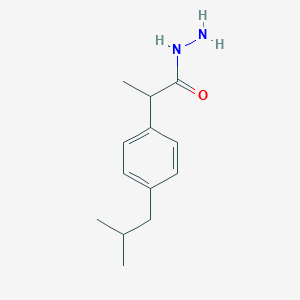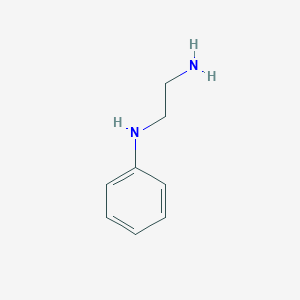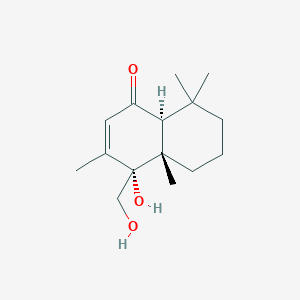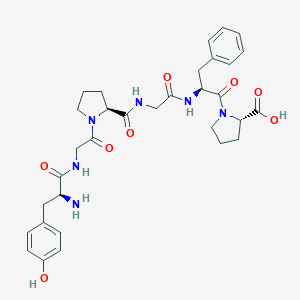
Tyrosyl-glycyl-prolyl-glycyl-phenylalanyl-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosyl-glycyl-prolyl-glycyl-phenylalanyl-proline, commonly known as YGPGFP, is a peptide that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This peptide is composed of six amino acids, namely tyrosine, glycine, proline, phenylalanine, and two glycines in between.
作用機序
The exact mechanism of action of YGPGFP is not fully understood. However, it has been suggested that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. YGPGFP may also modulate the immune response and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
生化学的および生理学的効果
Studies have shown that YGPGFP has various biochemical and physiological effects. It has been shown to increase cell proliferation and migration, which could be beneficial in wound healing and tissue regeneration. YGPGFP has also been shown to reduce oxidative stress and inflammation, which could be useful in the treatment of various diseases. Additionally, YGPGFP has been shown to have anti-tumor effects in some cancer cell lines.
実験室実験の利点と制限
One advantage of using YGPGFP in lab experiments is its stability. It has been shown to be stable in a variety of conditions, including in the presence of enzymes and in acidic or basic environments. Additionally, YGPGFP is relatively easy to synthesize using SPPS. However, one limitation of using YGPGFP in lab experiments is its cost. The synthesis of YGPGFP can be expensive, which may limit its use in some studies.
将来の方向性
For the study of YGPGFP include the development of YGPGFP-based therapies, further studies on its mechanism of action, and the development of more cost-effective synthesis methods.
合成法
The synthesis of YGPGFP can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. This method involves the coupling of protected amino acids to a solid support, followed by the removal of the protecting groups and the cleavage of the peptide from the support. The final product is purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
YGPGFP is being studied for its potential therapeutic applications. It has been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. YGPGFP has also been studied for its potential use in wound healing and tissue regeneration.
特性
CAS番号 |
137372-38-4 |
|---|---|
製品名 |
Tyrosyl-glycyl-prolyl-glycyl-phenylalanyl-proline |
分子式 |
C32H40N6O8 |
分子量 |
636.7 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C32H40N6O8/c33-23(16-21-10-12-22(39)13-11-21)29(42)35-19-28(41)37-14-4-8-25(37)30(43)34-18-27(40)36-24(17-20-6-2-1-3-7-20)31(44)38-15-5-9-26(38)32(45)46/h1-3,6-7,10-13,23-26,39H,4-5,8-9,14-19,33H2,(H,34,43)(H,35,42)(H,36,40)(H,45,46)/t23-,24-,25-,26-/m0/s1 |
InChIキー |
QXZMVZKOBWPZCR-CQJMVLFOSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O |
SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |
配列 |
YGPGFP |
同義語 |
TGPGPP Tyr-Gly-Pro-Gly-Phe-Pro tyrosyl-glycyl-prolyl-glycyl-phenylalanyl-proline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



